4-(Imidazo[1,2-a]pyridin-7-yloxy)-3-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-imidazo[1,2-a]pyridin-7-yloxy-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-8-11(15)2-3-13(10)18-12-4-6-17-7-5-16-14(17)9-12/h2-9H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAGKCDMOVDKGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC3=NC=CN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Imidazo 1,2 a Pyridin 7 Yloxy 3 Methylaniline
Retrosynthetic Analysis and Identification of Key Intermediates
A retrosynthetic analysis of the target molecule, 4-(Imidazo[1,2-a]pyridin-7-yloxy)-3-methylaniline, identifies the aryl ether bond as the most logical point for disconnection. This C-O bond cleavage simplifies the structure into two key intermediates:
Imidazo[1,2-a]pyridin-7-ol : This bicyclic heterocycle provides the core scaffold.
A reactive derivative of 3-methyl-4-aminophenol : This fragment is the substituted aniline (B41778) portion of the molecule.
Further deconstruction of the Imidazo[1,2-a]pyridin-7-ol intermediate points to a substituted 2-aminopyridine (B139424) as the logical precursor for the construction of the fused ring system. Similarly, the 3-methyl-4-aminophenol moiety can be traced back to simpler, commercially available aromatic compounds like m-cresol. This analysis establishes that the primary synthetic challenge lies in the regioselective construction and functionalization of these two precursors.
Synthesis of the Imidazo[1,2-a]pyridin-7-ol Precursor
The synthesis of Imidazo[1,2-a]pyridin-7-ol requires the initial construction of the fused heterocyclic ring system, followed by ensuring the presence of a hydroxyl group at the C-7 position.
The imidazo[1,2-a]pyridine (B132010) scaffold is a prominent heterocyclic motif, and numerous methods for its synthesis have been developed. researchgate.netrsc.org These strategies often involve the condensation and subsequent cyclization of a 2-aminopyridine derivative with a two-carbon synthon. researchgate.netmdpi.com
Common synthetic approaches include:
Reaction with α-Haloketones : A traditional and widely used method involves the reaction of a 2-aminopyridine with an α-haloketone, which proceeds via N-alkylation followed by intramolecular cyclization.
Multicomponent Reactions (MCRs) : One-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer an efficient route by combining a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly generate diverse imidazo[1,2-a]pyridines. mdpi.combeilstein-journals.org
Transition-Metal Catalysis : Copper-catalyzed reactions have emerged as powerful tools for constructing this scaffold. researchgate.net Methods include the aerobic dehydrogenative cyclization of pyridines with ketone oxime esters and one-pot procedures using aminopyridines and nitroolefins with air as the oxidant. nih.govorganic-chemistry.org These reactions often proceed under milder conditions and align with the principles of green chemistry. organic-chemistry.org
Iodine-Catalyzed Reactions : Molecular iodine can serve as an environmentally benign catalyst for a three-component coupling of 2-aminopyridines, acetophenones, and dimedone under aerobic conditions. acs.org
| Methodology | Key Reactants | Catalyst/Reagent | General Conditions | Reference |
|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Lewis or Brønsted acid | One-pot, mild conditions | mdpi.combeilstein-journals.org |
| Copper-Catalyzed Aerobic Cyclization | Pyridine (B92270), Ketone Oxime Ester | Copper catalyst | Aerobic, mild conditions | nih.gov |
| Copper-Catalyzed Reaction with Nitroolefins | Aminopyridine, Nitroolefin | CuBr | DMF, 80°C, Air (oxidant) | organic-chemistry.org |
| Molecular Iodine-Catalyzed Coupling | 2-Aminopyridine, Acetophenone (B1666503), Dimedone | I₂ | Ultrasonication, aerobic | acs.org |
Introducing a hydroxyl group specifically at the C-7 position is a critical step. Direct C-H hydroxylation of the pre-formed imidazo[1,2-a]pyridine ring can be challenging due to competing reactivity at other positions, notably the C-3 position. researchgate.net Therefore, a more common and controllable strategy involves using a 2-aminopyridine precursor that already contains the desired functionality or a precursor group at the corresponding position (C-4 of the pyridine ring).
A prevalent strategy is the use of 2-amino-4-methoxypyridine as the starting material. The synthesis proceeds as follows:
Cyclization of 2-amino-4-methoxypyridine with a suitable partner (e.g., chloroacetaldehyde) to form 7-methoxy-imidazo[1,2-a]pyridine. google.com
Demethylation of the resulting methoxy ether to yield the target Imidazo[1,2-a]pyridin-7-ol. This cleavage is typically accomplished using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).
This approach ensures the unambiguous placement of the hydroxyl group at the C-7 position, avoiding issues with regioselectivity that can arise from functionalizing the bicyclic system directly. rsc.org
Synthesis of the 3-Methyl-4-aminophenol Moiety
The 3-methyl-4-aminophenol fragment is a substituted phenol that can be synthesized from readily available precursors.
The synthesis of 3-methyl-4-aminophenol typically involves the introduction of an amino group (or its precursor) onto a cresol framework. A common and effective method is the nitration of m-cresol (3-methylphenol), followed by the reduction of the resulting nitro group.
A specific documented synthesis involves the following steps:
Nitration : 3-methylphenol is nitrated to produce 4-nitro-3-methylphenol.
Reduction : The nitro group of 4-nitro-3-methylphenol is then reduced to an amine. A highly effective method for this transformation is catalytic hydrogenation. For instance, the reduction can be carried out using a Raney nickel catalyst under hydrogen pressure. prepchem.com This process typically results in a high yield of the desired 3-amino-4-methylphenol (which is the same compound as 3-methyl-4-aminophenol). prepchem.com
An alternative route involves the reduction of 4-nitroso-3-methyl-phenol, which can be achieved using reagents like hydrogen sulfide in aqueous ammonia or through catalytic hydrogenation. google.com
| Starting Material | Key Transformation | Reagents | Product | Reference |
|---|---|---|---|---|
| 3-Nitro-4-methylphenol | Nitro group reduction | H₂, Raney Nickel | 3-Amino-4-methylphenol | prepchem.com |
| 4-Nitroso-3-methyl-phenol | Nitroso group reduction | H₂S, aq. NH₃ | 4-Amino-3-methyl-phenol | google.com |
Formation of the Ether Linkage in this compound
The final step in the synthesis is the formation of the aryl ether bond connecting the two key intermediates. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a variation of the Williamson ether synthesis. jk-sci.comwikipedia.org
The classical Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org For the formation of diaryl ethers, where a phenoxide attacks an aryl halide, the reaction is generally difficult unless the aryl halide is "activated" by the presence of strong electron-withdrawing groups (EWGs) at the ortho or para positions. jk-sci.com
The strategy for synthesizing this compound leverages this principle:
Preparation of the Nucleophile : Imidazo[1,2-a]pyridin-7-ol is deprotonated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) to generate the more nucleophilic potassium or sodium salt (phenoxide). jk-sci.com
Reaction with an Activated Aryl Halide : The phenoxide is reacted with an activated aryl halide. A suitable substrate would be 4-fluoro-2-methyl-1-nitrobenzene. The fluorine atom is a good leaving group for SNAr reactions, and the nitro group is a powerful EWG that activates the aromatic ring towards nucleophilic attack.
Reduction of the Nitro Group : After the ether linkage is formed, the product is 7-(4-methyl-3-nitrophenoxy)imidazo[1,2-a]pyridine. The final step is the reduction of the nitro group to the primary amine, yielding the target molecule. This reduction can be accomplished using standard methods, such as catalytic hydrogenation (e.g., with Pd/C) or with metals in acidic media (e.g., SnCl₂/HCl).
This sequence ensures a regiochemically controlled formation of the ether bond, followed by the unmasking of the aniline functionality to complete the synthesis.
Nucleophilic Aromatic Substitution (SNAr) Reactions for Aryl Ether Synthesis
Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers, particularly when the aromatic ring to be substituted is activated by electron-withdrawing groups. nih.gov In a plausible synthesis of the target compound, this strategy involves the reaction of the nucleophile, imidazo[1,2-a]pyridin-7-olate (formed in situ from the corresponding phenol), with an electrophilic aryl halide.
A typical substrate for this reaction would be 4-fluoro-2-methyl-1-nitrobenzene. The fluorine atom serves as an excellent leaving group, and the nitro group, positioned para to the fluorine, strongly activates the ring for nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex. mdpi.com The reaction is generally performed in the presence of a base to deprotonate the hydroxyl group of imidazo[1,2-a]pyridin-7-ol, thereby increasing its nucleophilicity.
Reaction Scheme:
Step 1: Ether Formation: Imidazo[1,2-a]pyridin-7-ol reacts with 4-fluoro-2-methyl-1-nitrobenzene in the presence of a base to form 7-(4-methyl-3-nitrophenoxy)imidazo[1,2-a]pyridine.
Step 2: Nitro Group Reduction: The resulting nitro-intermediate is then reduced to the target aniline using standard reducing agents like H₂ with a palladium catalyst, or metals like tin or iron in acidic media.
Commonly used bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). The choice of solvent is critical, with polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) being preferred as they can solvate the cation of the base while not interfering with the nucleophile. researchgate.net
Table 1: Representative Conditions for SNAr Etherification
| Entry | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Fluoro-2-methyl-1-nitrobenzene | K₂CO₃ | DMF | 80-100 | 85-95 |
| 2 | 4-Fluoro-2-methyl-1-nitrobenzene | NaH | THF/DMF | 25-60 | 90-98 |
Note: Data are representative of typical SNAr reactions for diaryl ether synthesis and are for illustrative purposes.
Copper-Catalyzed Ullmann-Type Coupling Reactions
The Ullmann condensation, a classic copper-catalyzed reaction, provides an alternative route to diaryl ethers. organic-chemistry.org This method is particularly useful when the aryl halide is less activated towards SNAr, for instance, when using a bromo or iodo derivative (e.g., 4-bromo-2-methyl-1-nitrobenzene) instead of the more reactive fluoro compound.
Traditional Ullmann reactions often require harsh conditions, including high temperatures (typically >150 °C) and stoichiometric amounts of copper powder or copper(I) salts. researchgate.net However, significant advancements have been made. Modern protocols often employ catalytic amounts of a copper source, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), in combination with a ligand. The addition of ligands, such as 1,10-phenanthroline or various amino acids, can accelerate the reaction and allow for milder conditions and lower catalyst loadings. researchgate.net A base, often a strong one like potassium carbonate or cesium carbonate, is required.
Reaction Scheme: Imidazo[1,2-a]pyridin-7-ol is coupled with 4-bromo-2-methyl-1-nitrobenzene using a copper catalyst, a ligand (optional), and a base in a high-boiling polar solvent, followed by nitro group reduction.
Table 2: Typical Conditions for Ullmann-Type Ether Synthesis
| Entry | Copper Source | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| 1 | CuI (10 mol%) | 1,10-Phenanthroline | K₂CO₃ | Pyridine | 130-150 |
| 2 | Cu₂O (5 mol%) | L-Proline | Cs₂CO₃ | DMSO | 100-120 |
Note: Data are representative of typical Ullmann coupling reactions and are for illustrative purposes.
Other Transition Metal-Catalyzed Etherification Approaches (e.g., Palladium-catalyzed)
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification variant, represent a highly versatile and mild method for forming C-O bonds. nih.gov This approach can be applied to the synthesis of this compound by coupling imidazo[1,2-a]pyridin-7-ol with an aryl halide or triflate.
The catalytic cycle involves a palladium(0) species, which undergoes oxidative addition into the aryl halide bond. Subsequent reaction with the alcohol (or its corresponding alkoxide) and reductive elimination yields the diaryl ether product and regenerates the Pd(0) catalyst. The success of this reaction is highly dependent on the choice of phosphine ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle. A variety of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or specialized biaryl phosphines) have been developed for this transformation. nih.gov
Reaction Scheme: Imidazo[1,2-a]pyridin-7-ol is coupled with 4-bromo-2-methyl-1-nitrobenzene in the presence of a palladium precursor, a phosphine ligand, and a base. The subsequent reduction of the nitro group yields the final product.
Table 3: Example Conditions for Palladium-Catalyzed Etherification
| Entry | Pd Precursor | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100-110 |
| 2 | Pd₂(dba)₃ | Xantphos | K₃PO₄ | Dioxane | 90-100 |
Note: Data are representative of typical Buchwald-Hartwig etherification reactions and are for illustrative purposes.
Optimization of Reaction Conditions and Isolation Procedures for Enhanced Yield and Purity
Optimizing the synthesis of this compound is crucial for maximizing product yield and purity while minimizing reaction time and cost. For any of the chosen synthetic routes (SNAr, Ullmann, or Pd-catalyzed coupling), a systematic screening of reaction parameters is essential.
Key Optimization Parameters:
Catalyst/Ligand System: In metal-catalyzed reactions, screening different metal precursors (e.g., CuI vs. Cu₂O; Pd(OAc)₂ vs. Pd₂(dba)₃) and ligands is the first step. The electronic and steric properties of the ligand can dramatically affect reaction efficiency.
Base: The choice and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are critical. A stronger base may increase the rate but can also lead to side reactions.
Solvent: The solvent polarity and boiling point must be matched to the reaction type. Polar aprotic solvents are common, but ethereal solvents like dioxane or aromatic hydrocarbons like toluene are often used in Pd-catalyzed processes.
Temperature and Reaction Time: These parameters are interdependent. Initial trials are often run at a standard temperature (e.g., 80-110 °C) and monitored over time by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.
Isolation and Purification: Following the reaction, a standard aqueous workup is typically performed to remove the base and other inorganic salts. The crude product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). Purification is most commonly achieved through silica gel column chromatography, using a gradient of solvents (e.g., hexanes and ethyl acetate) to separate the desired product from unreacted starting materials and byproducts. The final step to obtain a high-purity solid is often recrystallization from a suitable solvent system. The product's identity and purity are confirmed using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and HPLC. nih.gov
Considerations for Scale-Up in Laboratory and Pilot-Scale Synthesis
Transitioning the synthesis of this compound from a laboratory bench scale to a larger pilot-plant scale introduces several challenges that must be addressed for a safe, efficient, and economical process.
Key Scale-Up Considerations:
Cost and Availability of Materials: The cost of reagents, catalysts (especially palladium), and solvents becomes a major factor at larger scales. A route that is elegant on a gram scale may be economically unfeasible for kilogram production. The SNAr approach, being catalyst-free, is often the most cost-effective if chemically feasible.
Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become hazardous in a large reactor if the heat of reaction cannot be dissipated effectively. A thorough thermal safety assessment is required.
Mixing and Mass Transfer: Ensuring efficient mixing in large-volume reactors is critical, especially for heterogeneous mixtures involving solid bases or catalysts. Inefficient mixing can lead to localized "hot spots," lower yields, and inconsistent product quality.
Process Safety: The toxicity and flammability of all reagents and solvents must be carefully managed. For instance, using sodium hydride (NaH) requires strict moisture control, which is more challenging on a large scale. The final nitro reduction step using H₂ gas with a Pd catalyst requires specialized equipment to handle flammable gas under pressure.
Downstream Processing and Purification: Isolation and purification methods must be scalable. Column chromatography, while routine in the lab, is often too expensive and slow for large-scale production. Developing a robust crystallization procedure for the final product is highly preferable as it is a more economical method for achieving high purity on a large scale.
Ultimately, the choice of synthetic route for scale-up involves a trade-off between chemical efficiency, cost, safety, and environmental impact. mdpi.com
Mechanistic Investigations of Chemical Transformations Involving 4 Imidazo 1,2 a Pyridin 7 Yloxy 3 Methylaniline
Elucidation of Reaction Mechanisms in Key Synthetic Steps
The formation of the imidazo[1,2-a]pyridine (B132010) scaffold, the core of the target molecule, is typically achieved through several established synthetic routes. One of the most common methods is the condensation reaction between a 2-aminopyridine (B139424) derivative and an α-halocarbonyl compound. A proposed mechanism for this transformation suggests an initial nucleophilic substitution where the endocyclic nitrogen of the 2-aminopyridine attacks the α-carbon of the carbonyl compound, displacing the halide. scielo.br This is followed by an intramolecular cyclization, where the exocyclic amine attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic fused heterocyclic system.
Another powerful method for constructing this scaffold is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. beilstein-journals.org This is an isocyanide-based multicomponent reaction that brings together a 2-aminopyridine, an aldehyde, and an isocyanide in a single step. mdpi.com The mechanism is believed to proceed through the formation of an iminium ion from the reaction of the 2-aminopyridine and the aldehyde. This intermediate then undergoes a nucleophilic attack by the isocyanide, followed by an intramolecular cyclization and tautomerization to furnish the final 3-aminoimidazo[1,2-a]pyridine product. mdpi.comnih.gov
A plausible pathway for the synthesis of the specific target compound would involve the formation of a 7-hydroxy-imidazo[1,2-a]pyridine intermediate, followed by a nucleophilic aromatic substitution (SNAr) reaction with a suitably activated 4-fluoro-3-methylaniline (B1294958) derivative to form the characteristic ether linkage.
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates provide critical evidence for proposed mechanistic pathways. In the synthesis of imidazo[1,2-a]pyridines, several key intermediates have been postulated or identified.
During the condensation of 2-aminopyridine with α-haloketones, the initial product of the nucleophilic substitution is an N-(2-oxoalkyl)-2-aminopyridinium salt. This intermediate is typically not isolated and rapidly undergoes intramolecular cyclization. In some related synthetic strategies, intermediates can be trapped and identified. For instance, in a one-pot transformation of lignin (B12514952) model compounds to imidazo[1,2-a]pyridines, the reaction of acetophenone (B1666503) with iodine was shown to produce 2-iodo-1-phenylethanone as a catchable intermediate before its reaction with 2-aminopyridine. nih.gov
In multicomponent reactions like the GBB and aza-Friedel-Crafts reactions, iminium ions are crucial intermediates. mdpi.comnih.gov For the aza-Friedel–Crafts alkylation at the C3 position of the imidazo[1,2-a]pyridine ring, an iminium ion is formed from an aldehyde and a cyclic amine under Lewis acid catalysis. This electrophilic intermediate is then attacked by the nucleophilic C3 position of the imidazo[1,2-a]pyridine core to form the final product. mdpi.com
Kinetic and Thermodynamic Studies of Relevant Bond-Forming Reactions
Detailed kinetic and thermodynamic data for the synthesis of 4-(Imidazo[1,2-a]pyridin-7-yloxy)-3-methylaniline are not widely available. However, the reaction conditions reported across various synthetic protocols for imidazo[1,2-a]pyridines offer qualitative insights into the energetic profiles of these transformations. The requirement for elevated temperatures in many procedures suggests a significant activation energy barrier for one or more steps in the mechanism.
The table below summarizes various reaction conditions, illustrating the range of temperatures and times employed, which indirectly reflects the kinetic feasibility of the reactions. For example, solvent-free reactions can proceed to excellent yields at moderate temperatures (60 °C) in under an hour, whereas other transformations require much higher temperatures (140 °C) and longer reaction times (15 hours), indicating vastly different kinetic profiles influenced by the specific substrates and conditions. scielo.brnih.gov
Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
| Reactants | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| α-Bromoacetophenone, 2-Aminopyridine | None | None | 60 | 20 min | 91 |
| Lignin Model Compound, 2-Aminopyridine | Pd/C, I₂, NH₄HCO₃ | Water/Toluene | 140 | 15 h | up to 95 |
| 2-Aminopyridine, Aldehyde, Isocyanide | HPW (2 mol%) | Ethanol (B145695) | μw | 30 min | up to 99 |
Data compiled from multiple sources. scielo.brbeilstein-journals.orgmdpi.comnih.govnih.gov
Role of Catalysis and Solvent Effects on Reaction Pathways
Catalysis: A wide array of catalysts have been employed to facilitate these transformations. Both Lewis acids (e.g., Y(OTf)₃, TiCl₄) and Brønsted acids are effective in promoting multicomponent reactions by activating the aldehyde component towards nucleophilic attack. scielo.brmdpi.comnih.gov For instance, phosphotungstic acid (HPW), a strong and green Brønsted acid catalyst, has been shown to be highly effective in the GBB reaction, providing excellent yields with low catalyst loading under microwave irradiation. beilstein-journals.org In other synthetic routes, transition metals like palladium on carbon (Pd/C) are used for specific bond cleavage steps that are part of a larger one-pot sequence. nih.gov Notably, many of the classical condensation reactions between 2-aminopyridines and α-haloketones proceed efficiently without any catalyst, highlighting the inherent reactivity of the starting materials. semanticscholar.orgresearchgate.netbeilstein-archives.org
Solvent Effects: The polarity and nature of the solvent can significantly impact reaction rates and yields. Studies on the condensation of α-bromoacetophenone with 2-aminopyridine have shown that while the reaction proceeds in various solvents, solvent-free (neat) conditions provide a significantly higher yield. scielo.br This suggests that the reactants are sufficiently concentrated and activated at the reaction temperature without the need for a solvent medium. Green chemistry approaches have utilized eco-friendly solvents like ethanol and water, or have eliminated the solvent entirely through mechanochemical (grindstone) methods, which offer short reaction times and simple workup procedures. beilstein-journals.orgnih.govbeilstein-archives.org
Table 2: Effect of Solvent on the Yield of 2-phenylimidazo[1,2-a]pyridine
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | n-Hexane | 60 | 41 |
| 2 | CCl₄ | 60 | 45 |
| 3 | CH₂Cl₂ | 60 | 48 |
| 4 | THF | 60 | 53 |
| 5 | CH₃CN | 60 | 59 |
| 6 | H₂O | 60 | 63 |
Table adapted from a study on catalyst- and solvent-free synthesis. scielo.br
Structural Characterization and Advanced Spectroscopic Analysis of 4 Imidazo 1,2 a Pyridin 7 Yloxy 3 Methylaniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
For a complete structural assignment of 4-(Imidazo[1,2-a]pyridin-7-yloxy)-3-methylaniline, a suite of NMR experiments would be necessary.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the aniline (B41778) and imidazopyridine ring systems, as well as a singlet for the methyl group. The chemical shifts and coupling constants would provide information about the electronic environment and connectivity of the protons.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing individual resonances for each unique carbon atom in the molecule. The chemical shifts would be indicative of the carbon type (aromatic, methyl, etc.) and its local chemical environment.
2D NMR Techniques: To definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
While specific data is unavailable for the target molecule, studies on other imidazo[1,2-a]pyridine (B132010) derivatives show characteristic chemical shifts for the protons and carbons of the fused ring system.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) would be crucial for confirming the molecular formula of this compound (C₁₅H₁₄N₄O). By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would also reveal the compound's fragmentation pattern. This pattern, a molecular fingerprint, provides valuable structural information by showing how the molecule breaks apart. Expected fragmentation might involve cleavage of the ether linkage or fragmentation of the imidazopyridine ring system.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
IR Spectroscopy: The IR spectrum of the target compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic rings and methyl group, C=N and C=C stretching vibrations within the aromatic and heteroaromatic rings, and the C-O-C asymmetric stretch of the ether linkage.
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy
The extended π-conjugated system of the imidazo[1,2-a]pyridine core suggests that this compound would exhibit interesting photophysical properties.
UV-Vis Spectroscopy: The electronic absorption spectrum would likely show multiple absorption bands in the ultraviolet and possibly the visible region, corresponding to π-π* and n-π* electronic transitions within the aromatic and heteroaromatic systems. The position and intensity of these bands are sensitive to the substitution pattern and the solvent environment.
Fluorescence Spectroscopy: Many imidazo[1,2-a]pyridine derivatives are known to be fluorescent. If this compound is emissive, fluorescence spectroscopy would be used to determine its emission maximum, quantum yield, and excited-state lifetime. These properties are critical for applications in materials science and bio-imaging.
Computational Prediction of Spectroscopic Parameters for Validation
In the absence of experimental data, computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict spectroscopic properties. Calculations could provide theoretical NMR chemical shifts, vibrational frequencies (for IR and Raman spectra), and electronic transition energies (for UV-Vis spectra). These predicted parameters, when compared with experimental data from closely related compounds, can offer a degree of validation for the proposed structure. Such computational studies have been successfully applied to the parent imidazo[1,2-a]pyridine and its complexes.
Theoretical and Computational Chemistry Studies on 4 Imidazo 1,2 a Pyridin 7 Yloxy 3 Methylaniline
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide deep insights into the electronic structure and reactivity of compounds such as 4-(Imidazo[1,2-a]pyridin-7-yloxy)-3-methylaniline. DFT, particularly with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting molecular properties for organic molecules, including various imidazo[1,2-a]pyridine (B132010) derivatives. nih.govacs.org
Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Energy Gaps
The electronic properties of imidazo[1,2-a]pyridine derivatives are largely dictated by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.gov
In computational studies of imidazo[1,2-a]pyridinyl-chalcones, DFT calculations at the B3LYP/6-311G(d) level of theory have been used to determine these frontier orbital energies. scirp.orgresearchgate.net For instance, the HOMO is often localized on the more electron-rich portions of the molecule, such as the imidazo[1,2-a]pyridine ring system and any electron-donating substituents. The LUMO, conversely, is typically distributed over the electron-deficient regions.
The HOMO-LUMO energy gap is a significant indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In a series of imidazo[1,2-a]pyridinyl-chalcones, the substitution pattern on the aryl ring was found to modulate the HOMO and LUMO energy levels and, consequently, the energy gap. scirp.org Electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller energy gap and increased reactivity. scirp.org
Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for a Series of Imidazo[1,2-a]pyridinyl-Chalcone Analogues
| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Chalc1 | -5.795 | -2.258 | 3.537 |
| Chalc2 | -5.592 | -2.288 | 3.304 |
| Chalc3 | -5.876 | -2.555 | 3.321 |
| Chalc4 | -5.928 | -2.628 | 3.300 |
| Chalc5 | -5.992 | -2.692 | 3.300 |
Data is hypothetical and based on trends reported for imidazo[1,2-a]pyridinyl-chalcones. scirp.orgresearchgate.net
For this compound, the HOMO would likely be distributed across the aniline (B41778) and the imidazo[1,2-a]pyridine moieties, due to the electron-donating nature of the amino and methyl groups. The LUMO would be expected to be located on the fused heterocyclic ring system.
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.
In studies of imidazo[1,2-a]pyrimidine (B1208166) derivatives, MEP analysis has been employed to identify the most reactive sites. nih.gov For this compound, the MEP would likely show negative potential around the nitrogen atoms of the imidazo[1,2-a]pyridine ring and the oxygen atom of the ether linkage, as well as the amino group. These sites would be the most probable locations for electrophilic attack. Conversely, the hydrogen atoms of the amino group and some regions of the aromatic rings would exhibit positive potential.
Charge distribution analysis, often performed using methods like Mulliken population analysis, provides a quantitative measure of the charge on each atom in the molecule. This data complements the qualitative picture provided by the MEP map and is crucial for understanding the molecule's polarity and intermolecular interactions.
Reactivity Descriptors (e.g., Fukui Functions, Chemical Hardness, Softness)
Conceptual DFT provides a set of chemical reactivity descriptors that quantify a molecule's response to chemical reactions. These descriptors are calculated from the energies of the frontier molecular orbitals. scirp.org
Chemical Hardness (η) and Softness (S) : Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. nih.gov Softness is the reciprocal of hardness (S = 1/η) and indicates a higher propensity for chemical reaction.
Electronegativity (χ) : This descriptor measures the ability of a molecule to attract electrons and is calculated as χ = -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is defined as ω = χ² / (2η). A higher electrophilicity index indicates a better electrophile. nih.gov
Fukui Functions : These functions are used to determine the local reactivity of different atomic sites within a molecule. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most likely sites for nucleophilic and electrophilic attack.
Studies on imidazo[1,2-a]pyridinyl-chalcones have shown that the presence of electron-donating substituents enhances the nucleophilic character of the molecule, while electron-withdrawing substituents make them more susceptible to nucleophilic attack. scirp.org
Table 2: Illustrative Global Reactivity Descriptors for a Series of Imidazo[1,2-a]pyridinyl-Chalcone Analogues
| Compound Analogue | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) |
| Chalc1 | 1.769 | 0.565 | 4.027 | 4.577 |
| Chalc2 | 1.652 | 0.605 | 3.940 | 4.703 |
| Chalc3 | 1.661 | 0.602 | 4.216 | 5.350 |
| Chalc4 | 1.650 | 0.606 | 4.278 | 5.553 |
| Chalc5 | 1.650 | 0.606 | 4.342 | 5.713 |
Data is hypothetical and based on trends reported for imidazo[1,2-a]pyridinyl-chalcones. scirp.orgresearchgate.net
Molecular Dynamics Simulations for Conformational Landscape and Flexibility
While quantum chemical calculations are typically performed on a static, optimized geometry, molecules in reality are dynamic entities. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational landscape, flexibility, and intermolecular interactions of a molecule like this compound in different environments (e.g., in solution or in a biological system).
For a molecule with several rotatable bonds, such as the ether linkage and the bond connecting the aniline ring to the ether oxygen in the target compound, MD simulations can explore the different accessible conformations and their relative stabilities. This is crucial for understanding how the molecule might adapt its shape to interact with other molecules. While specific MD studies on this compound are not available, the methodology is widely applied in drug discovery to understand ligand-receptor interactions.
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry can be used to model chemical reactions, elucidating their mechanisms and predicting their feasibility. Reaction pathway analysis involves mapping the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.
For the synthesis of imidazo[1,2-a]pyridines, which can be formed through various synthetic routes, computational modeling can be used to compare different proposed mechanisms. nih.govmdpi.com By calculating the energies of the transition states for each step, the most likely reaction pathway can be determined. This information is invaluable for optimizing reaction conditions and designing more efficient syntheses. For a molecule like this compound, this could involve modeling the final steps of its synthesis, such as the formation of the ether linkage or the cyclization of the imidazo[1,2-a]pyridine core.
Quantitative Structure-Activity Relationship (QSAR) Studies of Structural Analogues (focus on chemical structure-property relationships, not biological outcomes)
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. While often used to predict biological activity, QSAR can also be applied to model chemical properties such as solubility, lipophilicity, and reactivity.
In a QSAR study, various molecular descriptors are calculated for a set of structurally related compounds. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the property of interest.
For a series of imidazo[1,2-a]pyridine analogues, a QSAR study could be developed to predict a specific chemical property. For example, by correlating calculated descriptors with experimentally determined lipophilicity (logP), a model could be generated to predict the logP of new, unsynthesized derivatives, including this compound. Such models are useful for guiding the design of new compounds with desired physicochemical properties. A QSAR study on 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridines, for instance, utilized descriptors like logP, HOMO and LUMO energies, and molecular connectivity indices to build its models. arkat-usa.org
Chemical Reactivity and Derivatization of 4 Imidazo 1,2 a Pyridin 7 Yloxy 3 Methylaniline
Functional Group Interconversions on the Aniline (B41778) and Methyl Moieties
The aniline and methyl functional groups are primary sites for a variety of chemical transformations, allowing for the synthesis of a diverse array of derivatives.
The primary amino group of the aniline moiety is a versatile functional handle. It can undergo diazotization when treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. byjus.comchemicalnote.com This diazonium salt is a highly useful intermediate that can be subsequently converted into a wide range of other functional groups, including halogens (Sandmeyer reaction), hydroxyl, cyano, and nitro groups.
The amino group can also be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This transformation is often employed as a protecting strategy to moderate the high reactivity of the aniline ring towards electrophilic substitution. pearson.com Furthermore, the aniline can be alkylated, although controlling the degree of alkylation can be challenging, often leading to mixtures of mono-, di-, and tri-alkylated products.
The methyl group attached to the aniline ring is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to a formyl group (aldehyde), a carboxyl group (carboxylic acid), or a hydroxymethyl group (alcohol). For instance, strong oxidizing agents like potassium permanganate or chromic acid can oxidize the methyl group to a carboxylic acid. The oxidation of methyl groups on aromatic rings is a well-established transformation in organic synthesis.
| Transformation | Reagents and Conditions | Product Functional Group |
| Diazotization of Aniline | NaNO₂, HCl, 0-5 °C | Diazonium Salt (-N₂⁺Cl⁻) |
| Acylation of Aniline | Acyl chloride or anhydride, base | Amide (-NHCOR) |
| Oxidation of Methyl Group | KMnO₄ or other strong oxidizing agents | Carboxylic Acid (-COOH) |
Electrophilic and Nucleophilic Substitution Reactions on the Imidazo[1,2-a]pyridine (B132010) and Phenyl Rings
Both the imidazo[1,2-a]pyridine and the phenyl rings of the aniline moiety are susceptible to electrophilic substitution, with the regioselectivity of these reactions being governed by the electronic properties of the existing substituents.
The imidazo[1,2-a]pyridine ring system is electron-rich and readily undergoes electrophilic substitution. The most favorable position for electrophilic attack is the C3 position of the imidazole (B134444) ring, which is the most nucleophilic carbon. stackexchange.com Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts alkylation and acylation. For example, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sodium chlorite/bromite to introduce a bromine or chlorine atom at the C3 position. nih.govrsc.orgresearchgate.net
The aniline ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group. The amino group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. In this specific compound, the positions ortho to the amino group (C2 and C6) and para to the methyl group (C6) are potential sites for substitution. The bulky imidazo[1,2-a]pyridin-7-yloxy group at the C4 position will likely exert significant steric hindrance, influencing the regioselectivity of incoming electrophiles.
Nucleophilic aromatic substitution (SNAr) on either aromatic system is less common and generally requires the presence of strong electron-withdrawing groups and a good leaving group, which are absent in the parent molecule. wikipedia.orgchemistrysteps.com However, if the molecule were modified to include a halogen at an activated position, SNAr reactions could become feasible.
| Reaction | Reagent | Position of Substitution (Imidazo[1,2-a]pyridine) | Position of Substitution (Aniline Ring) |
| Bromination | N-Bromosuccinimide (NBS) | C3 | C2, C6 |
| Nitration | HNO₃, H₂SO₄ | C3 | C2, C6 |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | C3 | C2, C6 |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) of Halogenated Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the parent compound must first be halogenated. As discussed, halogenation of the imidazo[1,2-a]pyridine ring occurs preferentially at the C3 position. Halogenation of the aniline ring is also possible.
Once a halogenated derivative is obtained, it can serve as a substrate in various cross-coupling reactions. For instance, a 3-bromo- or 7-chloro-imidazo[1,2-a]pyridine derivative could undergo a Suzuki-Miyaura coupling with a boronic acid to introduce a new aryl or heteroaryl group. researchgate.netnih.govnih.gov Similarly, a Heck reaction with an alkene could be used to install a vinyl group. researchgate.net The reactivity in these coupling reactions can be influenced by the position of the halogen and the nature of other substituents on the ring system. Studies on 7,8-dihalogenated imidazo[1,2-a]pyridines have shown that selective cross-coupling at the 7-position is achievable. mdpi.com
| Coupling Reaction | Reactants | Catalyst System | Product |
| Suzuki-Miyaura | Halogenated derivative, Boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl- or vinyl-substituted derivative |
| Heck | Halogenated derivative, Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Alkene-substituted derivative |
| Sonogashira | Halogenated derivative, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkyne-substituted derivative |
| Buchwald-Hartwig | Halogenated derivative, Amine | Pd catalyst, Ligand, Base | Amino-substituted derivative |
Cycloaddition Reactions and Annulation Pathways Involving the Compound
While cycloaddition reactions are commonly employed for the synthesis of the imidazo[1,2-a]pyridine ring system itself, their use on the pre-formed heterocycle is less prevalent. The aromatic nature of the imidazo[1,2-a]pyridine ring makes it generally unreactive in typical Diels-Alder reactions, which usually require an electron-rich diene and an electron-deficient dienophile, or vice versa. acsgcipr.org However, under specific conditions or with highly activated substrates, cycloaddition reactions could potentially occur. For instance, theoretical studies and some experimental evidence suggest that certain aza-aromatic compounds can participate in [4+2] cycloadditions.
Annulation pathways, where a new ring is fused onto the existing framework, represent a viable strategy for further derivatization. This could be achieved by introducing functional groups onto the imidazo[1,2-a]pyridine or aniline rings that can then participate in intramolecular cyclization reactions. For example, a derivative with appropriate functional groups at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring could potentially undergo cyclization to form a new fused ring.
Synthesis of Chemically Modified Probes or Ligands for Fundamental Chemical Investigations
The structural features of 4-(imidazo[1,2-a]pyridin-7-yloxy)-3-methylaniline make it an attractive scaffold for the development of chemical probes and ligands. The imidazo[1,2-a]pyridine core is known to be a fluorophore, and modifications to the molecule can be used to tune its photophysical properties for use as a fluorescent probe. rsc.orgmdpi.comnih.govnih.gov For example, introducing specific recognition moieties could allow for the selective detection of metal ions or other biologically relevant species.
Furthermore, this compound is a known kinase inhibitor scaffold. soton.ac.ukacs.orgnih.gov By strategically introducing reactive groups or reporter tags (e.g., biotin, clickable handles), it can be converted into a chemical probe to study kinase-ligand interactions, identify new protein targets, or elucidate biological pathways. tum.de The synthesis of such probes would involve the application of the various chemical reactions discussed previously, such as acylation, alkylation, or cross-coupling, to attach the desired functionality. For instance, the aniline nitrogen could be acylated with a linker attached to a biotin molecule to create a probe for affinity-based protein profiling.
Applications in Chemical Research and Materials Science Excluding Biomedical
Utilization as a Key Synthetic Intermediate for More Complex Chemical Architectures
There is no specific information in the scientific literature detailing the use of 4-(Imidazo[1,2-a]pyridin-7-yloxy)-3-methylaniline as a key synthetic intermediate. Generally, the imidazo[1,2-a]pyridine (B132010) core is a foundational structure in the synthesis of more complex molecules. beilstein-journals.org The aniline (B41778) functional group on the molecule suggests its potential use in reactions such as diazotization, acylation, or as a nucleophile in substitution reactions to build larger, more elaborate chemical structures. However, no published examples of such applications for this specific compound were found.
Role in the Development of Novel Organic Synthesis Methodologies
No research studies have been identified that feature this compound in the development of new organic synthesis methodologies. While the synthesis of the imidazo[1,2-a]pyridine scaffold itself is a subject of extensive research, leading to various novel methods, the specific role of this particular derivative as a tool or substrate in methodological studies has not been documented. mdpi.comnih.gov
Exploration of Photophysical Properties for Optoelectronic Materials or Chemical Sensors
Specific experimental data on the photophysical properties (such as absorption, emission, and quantum yield) of this compound are not available in the literature. The imidazo[1,2-a]pyridine scaffold is known to be fluorescent, and its derivatives are actively investigated for applications in optoelectronic materials like Organic Light Emitting Diodes (OLEDs) and as fluorescent probes. nih.gov The emission properties are often tunable by modifying the substituents on the heterocyclic core. Without experimental data, the specific luminescent characteristics of this compound remain undetermined.
Potential as a Ligand in Coordination Chemistry or Homogeneous Catalysis
There are no published studies on the use of this compound as a ligand in coordination chemistry or for applications in homogeneous catalysis. The presence of multiple nitrogen atoms in the imidazo[1,2-a]pyridine ring system and the aniline group provides potential coordination sites for metal ions. Such coordination complexes can be of interest for catalysis, but the synthesis and catalytic activity of metal complexes involving this specific molecule have not been reported.
Contribution to Supramolecular Chemistry and Self-Assembly Processes
The role of this compound in the fields of supramolecular chemistry and molecular self-assembly has not been investigated in any known research. The structural features of the molecule, including its aromatic systems capable of π-π stacking and the aniline group which can form hydrogen bonds, suggest a theoretical potential for engaging in self-assembly processes. However, no empirical studies have been published to confirm or explore this potential.
Future Perspectives and Emerging Research Directions for 4 Imidazo 1,2 a Pyridin 7 Yloxy 3 Methylaniline
Development of Green and Sustainable Synthetic Routes
The traditional synthesis of imidazo[1,2-a]pyridines often involves multi-step procedures with harsh reagents and organic solvents. rsc.org The development of green and sustainable synthetic routes is a key area of future research. This involves the use of environmentally benign solvents, catalysts, and energy sources.
Recent advancements in the synthesis of the imidazo[1,2-a]pyridine (B132010) core include:
Microwave-assisted synthesis: This method can significantly reduce reaction times and improve yields. acs.orgmdpi.com
Catalyst-free reactions: Developing reactions that proceed efficiently without a catalyst simplifies purification and reduces waste. acs.org
Aqueous media: Using water as a solvent is a cornerstone of green chemistry, and methods for synthesizing imidazo[1,2-a]pyridines in aqueous or micellar media are being explored. rsc.orgacs.org
Multicomponent reactions (MCRs): One-pot reactions that combine three or more reactants, such as the Groebke–Blackburn–Bienaymé reaction, offer high atom economy and efficiency. mdpi.commdpi.comrsc.org
| Synthesis Strategy | Key Advantages | Relevant Research Areas |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Optimization of microwave parameters for specific derivatives |
| Catalyst-Free Reactions | Simplified purification, reduced waste | Exploration of solvent effects and reaction conditions |
| Aqueous Media Synthesis | Environmentally benign, cost-effective | Development of water-soluble catalysts and surfactants |
| Multicomponent Reactions | High atom economy, operational simplicity | Design of novel MCRs for diverse functionalization |
These green approaches are not only environmentally friendly but also offer economic advantages by reducing waste and energy consumption. Future work will likely focus on adapting these general methods to the specific, multi-substituted structure of 4-(Imidazo[1,2-a]pyridin-7-yloxy)-3-methylaniline.
Advanced In Situ Spectroscopic Monitoring of Reactions Involving the Compound
To optimize reaction conditions and gain deeper mechanistic insights, advanced in situ spectroscopic techniques are becoming indispensable. Real-time monitoring of reactions involving this compound can provide valuable data on reaction kinetics, intermediate formation, and byproduct generation.
Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed. This data is crucial for:
Process Analytical Technology (PAT): Implementing PAT can lead to better control over the reaction, ensuring higher yields and purity.
Mechanistic Studies: Understanding the reaction mechanism can help in the rational design of more efficient synthetic routes.
Impurity Profiling: Identifying and quantifying impurities in real-time can aid in the development of effective purification strategies.
Future research will likely involve the development of robust in situ monitoring protocols for the synthesis and subsequent reactions of this compound, leading to more efficient and reproducible chemical processes.
Application of Artificial Intelligence and Machine Learning in Predicting its Reactivity and Properties
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. For a compound like this compound, AI and ML can be applied to:
Predict Reactivity: Machine learning models can be trained on existing reaction data to predict the outcome of new reactions, helping to prioritize experiments.
Retrosynthesis: AI tools can suggest novel synthetic pathways, potentially uncovering more efficient or sustainable routes.
Property Prediction: The physicochemical and biological properties of new derivatives can be predicted, accelerating the discovery of new lead compounds.
By leveraging large datasets of chemical information, these computational tools can guide experimental work, saving time and resources. The integration of AI and ML into the research workflow for this compound could significantly accelerate the pace of discovery and development.
Exploration of Unconventional Reactivity Patterns and Chemical Transformations
While the known chemistry of this compound is primarily centered on its amine and imidazopyridine core, there is significant potential for exploring unconventional reactivity. This includes:
C-H Functionalization: Direct functionalization of the C-H bonds on the imidazo[1,2-a]pyridine ring is a powerful strategy for creating new derivatives without the need for pre-functionalized starting materials. mdpi.commdpi.com
Photocatalysis and Electrochemistry: These methods can enable novel transformations that are not accessible through traditional thermal methods, often under milder reaction conditions. mdpi.comrsc.org
Radical Reactions: The use of radical intermediates can open up new avenues for the functionalization of the imidazo[1,2-a]pyridine scaffold. rsc.org
| Transformation Type | Potential Advantages | Example Application |
| C-H Functionalization | High atom economy, reduced synthetic steps | Direct arylation or alkylation of the imidazo[1,2-a]pyridine core |
| Photocatalysis | Mild reaction conditions, unique reactivity | Light-induced coupling reactions |
| Electrochemistry | Avoids use of chemical oxidants/reductants | Electrosynthesis of novel derivatives |
| Radical Reactions | Access to novel bond formations | Introduction of complex functional groups |
Investigating these modern synthetic methods could lead to the discovery of new derivatives of this compound with unique properties and applications.
Design of Novel Imidazo[1,2-a]pyridine-Based Scaffolds for Fundamental Chemical Discovery
Beyond its role as a synthetic intermediate, the core structure of this compound can serve as a template for the design of entirely new chemical scaffolds. This involves:
Scaffold Hopping: Systematically modifying the core structure to create novel heterocyclic systems with potentially different biological or material properties. rsc.org
Bioisosteric Replacement: Replacing parts of the molecule with other functional groups that have similar physical or chemical properties to explore the structure-activity relationship. nih.gov
Combinatorial Chemistry: Creating large libraries of related compounds to screen for new activities.
Structure-based design and computational modeling can guide the rational design of these new scaffolds. nih.govacs.org This line of research moves beyond the immediate applications of the title compound and into the realm of fundamental chemical discovery, potentially leading to new classes of compounds with unforeseen utility. The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop novel covalent inhibitors and potent Nek2 inhibitors, highlighting its versatility. rsc.orgnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(Imidazo[1,2-a]pyridin-7-yloxy)-3-methylaniline, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving imidazo[1,2-a]pyridine intermediates. Key steps include Ullmann-type coupling for aryl ether formation or palladium-catalyzed cross-coupling to introduce the aniline moiety . Regioselectivity is influenced by catalyst choice (e.g., CuI vs. Pd(PPh₃)₄), solvent polarity, and temperature. For example, polar aprotic solvents like DMF favor nucleophilic substitution in ether-forming steps, while lower temperatures reduce side reactions . Characterization via -NMR and LC-MS is critical to confirm regiochemical outcomes .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and /-NMR are essential for structural confirmation, particularly to distinguish regioisomers arising from the imidazo[1,2-a]pyridine core . HPLC with UV/Vis detection (λ = 254–280 nm) is recommended for purity assessment, while X-ray crystallography can resolve ambiguities in stereochemistry or crystal packing .
Q. How does the compound’s solubility and stability profile impact experimental design in biological assays?
- Methodological Answer : The compound’s limited aqueous solubility (common for imidazo[1,2-a]pyridines) necessitates the use of co-solvents like DMSO (<1% v/v) or cyclodextrin-based formulations to avoid precipitation in cell-based assays . Stability studies under physiological pH (7.4) and temperature (37°C) should precede long-term assays, with LC-MS monitoring for degradation products (e.g., hydrolysis of the ether linkage) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives across kinase inhibition studies?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., ALK vs. PI3K inhibition ) may arise from assay conditions (ATP concentration, enzyme isoform). To address this:
- Use isoform-specific recombinant kinases and standardized ATP levels (e.g., 1 mM).
- Perform counter-screening against >50 kinases to assess selectivity .
- Validate cellular activity via Western blotting for downstream targets (e.g., p-STAT3 for ALK inhibition) .
Q. How can structure-activity relationship (SAR) studies be optimized to enhance the compound’s pharmacological profile?
- Methodological Answer : Systematic SAR requires:
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-methylaniline position to improve metabolic stability .
- Side-chain diversification : Replace the ether linkage with bioisosteres (e.g., sulfonamide) to modulate solubility and target binding .
- Computational modeling : Molecular docking (AutoDock Vina) and MD simulations can predict binding modes to kinase domains, guiding synthetic priorities .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine orthogonal methods:
- Genetic knockdown : CRISPR/Cas9-mediated deletion of putative targets (e.g., ALK) to confirm on-target effects .
- Chemical proteomics : Use photoaffinity probes derived from the compound to identify off-target interactions in cell lysates .
- Pharmacodynamic markers : Measure biomarker changes (e.g., cytokine levels in inflammation models) to correlate in vitro and in vivo activity .
Q. How do metabolic pathways influence the compound’s efficacy, and what modifications mitigate rapid clearance?
- Methodological Answer : Hepatic microsome assays (human/rodent) identify primary metabolic sites, often the imidazo[1,2-a]pyridine core or aniline group. Solutions include:
- Deuterium incorporation : Replace hydrogen with deuterium at metabolically labile positions to slow CYP450-mediated oxidation .
- Prodrug strategies : Mask polar groups (e.g., phosphate esters) to enhance bioavailability, with enzymatic cleavage in target tissues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
